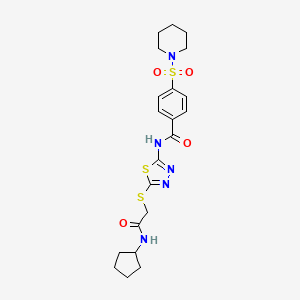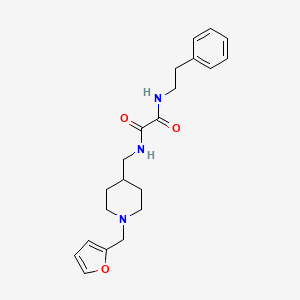
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . They are known for their wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives involves easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Applications De Recherche Scientifique
Novel Antibacterial and Biofilm Inhibitors
Compounds structurally related to 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one have shown promising applications as antibacterial agents and biofilm inhibitors. A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlighted their potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin. These compounds demonstrated significant inhibitory activities against bacterial strains such as E. coli, S. aureus, and S. mutans, as well as MRSA and VRE bacterial strains (Mekky & Sanad, 2020).
Herbicide Development
Research on pyridazinone compounds, including those with dimethylamino groups, has contributed to the development of herbicides. These compounds are known to inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. For instance, the study on the modes of action of pyridazinone herbicides found that such compounds were effective in controlling weed growth, albeit with varying efficacies when compared to other herbicides like atrazine (Hilton et al., 1969).
Antimicrobial Agents
Synthesis of thiazolidinone and triazine-based compounds incorporating a dimethylamino group has led to the discovery of new antimicrobial agents. These synthesized compounds were evaluated against a variety of bacterial and fungal species, showing potential as treatments for infections caused by bacteria like Staphylococcus aureus and fungi such as Candida albicans (Patel et al., 2012).
Enhancing CO2 Capture
Studies have also explored the role of piperazine and related compounds in enhancing CO2 capture technologies. For example, the effect of piperazine on the absorption performance of CO2 in aqueous solutions of 2-diethylaminoethanol (DEAE) and 1-dimethylamino-2-propanol (DMA2P) was investigated. This research is critical for improving CO2 capture efficiency and understanding the atmospheric fate of compounds like piperazine (Zhang et al., 2020).
Propriétés
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-4-13(19)18-7-5-17(6-8-18)12-9-11(16(2)3)10-14-15-12/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSYZYDODBYZPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)


![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)
![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)
![1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2385662.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2385671.png)




